21.4-Fold Potency Advantage Over Initial Hit in HsClpP Agonist Program
The 5-(piperidin-4-yl)-1,2,4-oxadiazole scaffold served as the core for developing SL44, a potent HsClpP agonist. In a direct head-to-head comparison within the same study, the optimized derivative SL44 (built on this scaffold) showed 21.4-fold greater antiproliferative potency against HCCLM3 hepatocellular carcinoma cells (IC50 = 3.1 µM) compared to the initial hit compound ADX-47273 [1]. Additionally, SL44 demonstrated HsClpP agonistic activity with an EC50 of 1.30 µM in the α-casein hydrolysis assay [1].
| Evidence Dimension | Antiproliferative potency in HCCLM3 hepatocellular carcinoma cells |
|---|---|
| Target Compound Data | Derivative SL44 (5-(piperidin-4-yl)-1,2,4-oxadiazole scaffold): IC50 = 3.1 µM; HsClpP EC50 = 1.30 µM |
| Comparator Or Baseline | ADX-47273 (hit compound): IC50 not explicitly stated but 21.4-fold less potent than SL44 |
| Quantified Difference | 21.4-fold improvement in antiproliferative IC50 over ADX-47273 |
| Conditions | HCCLM3 human hepatocellular carcinoma cell proliferation assay; α-casein hydrolysis assay for HsClpP agonism |
Why This Matters
This scaffold enables a 21.4-fold potency gain over the initial screening hit, demonstrating its privileged nature for generating highly optimized HsClpP agonists — a therapeutic mechanism distinct from kinase inhibition (e.g., sorafenib) [1].
- [1] Liu S, Sui J, Luo B, et al. Discovery of 5-(Piperidin-4-yl)-1,2,4-oxadiazole Derivatives as a New Class of Human Caseinolytic Protease P Agonists for the Treatment of Hepatocellular Carcinoma. J Med Chem. 2024;67(13):10622-10642. View Source
